molecular formula C21H19N5O2S B2742143 5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1226453-43-5

5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2742143
CAS No.: 1226453-43-5
M. Wt: 405.48
InChI Key: GRILLIBGGQDZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

PropertyValue
Molecular Formula C21H19N5O2S
Molecular Weight 405.5 g/mol
CAS Number 1226453-43-5

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. This compound may interact with bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death.

Antitumor Activity

Several studies have explored the antitumor potential of pyrazole derivatives. The compound's structural features suggest it may inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, compounds with similar moieties have shown efficacy against various cancer cell lines, indicating a promising avenue for further research.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may act through:

  • Enzyme Inhibition : Compounds with similar structures have been known to inhibit enzymes critical for bacterial survival and tumor growth.
  • Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyrazole derivatives, compounds structurally related to this compound were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited IC50 values ranging from 0.5 to 10 µM, demonstrating significant antimicrobial efficacy .

Study on Antitumor Efficacy

Another study focused on the antitumor activity of pyrazole derivatives in human breast cancer cell lines (MCF7). The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values around 15 µM. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .

Properties

IUPAC Name

5-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-15-17(14-23-26(15)16-6-3-2-4-7-16)21(28)22-11-12-25-20(27)10-9-18(24-25)19-8-5-13-29-19/h2-10,13-14H,11-12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRILLIBGGQDZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.